3-(Benzyloxy)butanoic acid

Synthetic Chemistry Quality Control Building Block Purity

3-(Benzyloxy)butanoic acid (CAS 1135-38-2) is a protected beta-hydroxy acid, characterized by a benzyl (Bn) protecting group at the C3 hydroxyl position of a butanoic acid backbone. This structural arrangement, with the formula C11H14O3 and a molecular weight of 194.23 g/mol, renders it a valuable racemic building block in organic synthesis, particularly for introducing a protected, chiral-adjacent carboxylic acid moiety into larger molecular architectures.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 1135-38-2
Cat. No. B056993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)butanoic acid
CAS1135-38-2
Synonyms3-(Phenylmethoxy)butanoic Acid
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)OCC1=CC=CC=C1
InChIInChI=1S/C11H14O3/c1-9(7-11(12)13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
InChIKeyRVRIZGVVPBNJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)butanoic Acid (CAS 1135-38-2): A Protected Chiral Intermediate for Precision Organic Synthesis


3-(Benzyloxy)butanoic acid (CAS 1135-38-2) is a protected beta-hydroxy acid, characterized by a benzyl (Bn) protecting group at the C3 hydroxyl position of a butanoic acid backbone [1]. This structural arrangement, with the formula C11H14O3 and a molecular weight of 194.23 g/mol, renders it a valuable racemic building block in organic synthesis, particularly for introducing a protected, chiral-adjacent carboxylic acid moiety into larger molecular architectures .

Why 3-(Benzyloxy)butanoic Acid Cannot Be Replaced by Common Analogs in Multi-Step Syntheses


The precise positioning of the benzyl-protected hydroxyl group on the third carbon of the butanoic acid chain is critical and non-interchangeable with other regioisomers or protection strategies. For instance, 4-(Benzyloxy)butanoic acid (CAS 10385-30-5) presents the protected alcohol at a different position, leading to distinct steric and electronic properties that would alter the course of esterification or amidation reactions [1]. Similarly, the benzyl ether protection offers different stability and deprotection conditions compared to silyl or acetyl protections, which are key factors in planning a convergent synthesis. Substituting 3-(Benzyloxy)butanoic acid with an alternative protected hydroxy acid without a full re-optimization of the synthetic route would likely result in reduced yield, the formation of new side-products, or complete reaction failure.

Quantitative Differentiation: 3-(Benzyloxy)butanoic Acid vs. Regioisomeric and Functional Analogs


Purity Benchmarking for Reproducible Research: 3-(Benzyloxy)butanoic Acid vs. 4-Benzyloxybutyric Acid

While not a direct head-to-head study, standard commercial specifications provide a cross-study comparable metric. 3-(Benzyloxy)butanoic acid is routinely offered at a 95% purity standard , a benchmark it shares with the related regioisomer 4-Benzyloxybutyric acid [1]. This consistency in baseline quality ensures researchers can reliably compare results across different syntheses without introducing variable purity as a confounding factor, a key consideration for reproducible science and industrial process development.

Synthetic Chemistry Quality Control Building Block Purity

Solubility Profile: Guiding Solvent Selection for 3-(Benzyloxy)butanoic Acid in Reaction Optimization

3-(Benzyloxy)butanoic acid exhibits a specific solubility profile, being slightly soluble in chloroform and methanol . In contrast, 4-(benzyloxy)butanoic acid is reported to be slightly soluble in a broader range of solvents, including chloroform, ethyl acetate, and methanol . This difference is a class-level inference regarding the impact of the substitution position on physical properties. For chemists, the limited solubility of the 3-substituted isomer can directly inform solvent choices for reactions and workups, differentiating it from analogs with more favorable solubility characteristics.

Synthetic Chemistry Solubility Reaction Design

Synthetic Utility: 3-(Benzyloxy)butanoic Acid as a Key Intermediate for 3-Hydroxybutyrylcarnitine

The primary documented synthetic application of 3-(Benzyloxy)butanoic acid is as a direct intermediate in the synthesis of 3-Hydroxybutyrylcarnitine . This reagent is used to study acylcarnitine profiles in thyroid disease. While yields for this specific step are not publicly detailed, the compound's designation as the precursor for this particular acylcarnitine species differentiates it from other protected hydroxy acids that would not yield the correct stereochemistry or functional group after deprotection. This is a clear class-level inference: only a beta-hydroxy acid with a removable protecting group at the 3-position is suitable for this specific synthetic pathway.

Metabolomics Biomarker Synthesis Acylcarnitine Analysis

Physicochemical Properties: 3-(Benzyloxy)butanoic Acid's LogP Value Indicates Superior Lipophilicity for Membrane Studies

The calculated partition coefficient (LogP) is a key physicochemical property influencing membrane permeability and oral bioavailability. 3-(Benzyloxy)butanoic acid has a reported LogP of 2.07 . While a direct comparative value for the free 3-hydroxybutanoic acid is not provided, the presence of the hydrophobic benzyl protecting group on the 3-hydroxy acid scaffold significantly increases its lipophilicity compared to the unprotected hydroxy acid. This class-level inference is critical: the protected form is a much more suitable building block for reactions requiring anhydrous or non-polar conditions, and for early-stage medicinal chemistry where increased lipophilicity can enhance cellular penetration during biological assays.

Medicinal Chemistry Lipophilicity Drug Design

Primary Application Scenarios for Procuring 3-(Benzyloxy)butanoic Acid (CAS 1135-38-2)


Synthesis of Acylcarnitine Metabolite Standards

3-(Benzyloxy)butanoic acid is the documented intermediate for synthesizing 3-Hydroxybutyrylcarnitine, a key analytical standard used in metabolomics and clinical chemistry to study acylcarnitine profiles in thyroid disease and other metabolic disorders . Its procurement is essential for any laboratory developing LC-MS/MS methods for quantifying this specific metabolite in biological matrices.

Building Block in Multi-Step Medicinal Chemistry

With its protected hydroxyl group and a LogP of 2.07 , this compound is well-suited as a lipophilic, racemic building block in medicinal chemistry. The benzyl group provides orthogonal protection, allowing chemists to manipulate the carboxylic acid moiety (via esterification, amidation) without affecting the protected alcohol, a necessary strategy for complex molecule synthesis.

Reference Standard for Analytical Method Development

Due to its defined structure and commercial availability at a standard purity of 95% , 3-(Benzyloxy)butanoic acid can serve as a reference standard for developing and validating HPLC or GC methods. Its distinct retention time and spectral properties are valuable for monitoring reaction progress or identifying impurities in processes involving this scaffold.

Substrate for Studying Debenzylation and Chiral Resolution

As a racemic mixture with a well-defined protecting group, this compound is an ideal substrate for developing and benchmarking new methods for benzyl ether hydrogenolysis . Its procurement is valuable for groups investigating catalytic debenzylation conditions or enzymatic resolution to obtain enantiopure building blocks for natural product synthesis.

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